molecular formula C22H22N2O2 B214189 2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B214189
M. Wt: 346.4 g/mol
InChI Key: JBTYLSFKVSPVOY-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is an organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst like aluminum chloride.

    Attachment of the Tetrahydro-2-furanylmethyl Group: This step involves the reaction of the quinoline derivative with tetrahydro-2-furanylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly for targeting diseases involving the central nervous system.

    Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
  • 2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
  • 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Uniqueness

2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to its analogs.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-16(11-9-15)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-26-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)

InChI Key

JBTYLSFKVSPVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

Origin of Product

United States

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